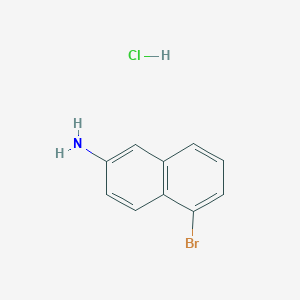

![molecular formula C24H30N4O3S B2878224 N-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbothioyl}-4-(diethylamino)benzamide CAS No. 684231-44-5](/img/structure/B2878224.png)

N-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbothioyl}-4-(diethylamino)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups including a benzodioxole, piperazine, and benzamide. Benzodioxole is a heterocyclic compound containing a methylenedioxy functional group . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Benzamide is a simple amide derivative of benzoic acid .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the functional groups mentioned above. For example, benzodioxole derivatives can be synthesized from catechol with disubstituted halomethanes .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzodioxole and benzamide groups are aromatic, contributing to the compound’s stability. The piperazine ring could potentially exist in different conformations depending on the conditions .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present. For instance, the benzodioxole group might undergo electrophilic aromatic substitution, while the piperazine could participate in reactions with electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学的研究の応用

Inhibition of Pyruvate Dehydrogenase Kinase

One study focused on the optimization of the N-methylcarbothioamide moiety, leading to the discovery that amides with a small acyl group, particularly substituted amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, are inhibitors of pyruvate dehydrogenase kinase (PDHK). This optimization process utilized acylated piperazine derivatives to significantly increase the potency of the lead compound, showing the potential application in metabolic regulation and therapeutic intervention for metabolic disorders (Aicher et al., 2000).

Synthesis and Evaluation of Anti-TMV and Antimicrobial Activities

Another application involved the synthesis of new urea and thiourea derivatives of piperazine doped with febuxostat. This study evaluated the antiviral and antimicrobial activities of these compounds, revealing that certain derivatives exhibited promising activities. Such research underscores the compound's potential in developing treatments against microbial infections and viral diseases (Reddy et al., 2013).

Antagonistic Effects in Mice Models

Research on δ-opioid mechanisms for ADL5747 and ADL5859 effects in mice models highlighted the analgesic and antidepressive effects, showing potential drug applications for chronic pain treatment. This study underscores the importance of understanding molecular mechanisms to develop effective pain management therapies (Nozaki et al., 2012).

Development of Luminescent Materials

A study on luminescent properties and photo-induced electron transfer of naphthalimides with a piperazine substituent explored their potential application in developing luminescent materials. Such materials have wide-ranging applications, including sensors, organic light-emitting diodes (OLEDs), and fluorescent markers (Gan et al., 2003).

将来の方向性

特性

IUPAC Name |

N-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioyl]-4-(diethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O3S/c1-3-27(4-2)20-8-6-19(7-9-20)23(29)25-24(32)28-13-11-26(12-14-28)16-18-5-10-21-22(15-18)31-17-30-21/h5-10,15H,3-4,11-14,16-17H2,1-2H3,(H,25,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGYZVHFBKUDHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2878146.png)

![Tert-butyl 4-(((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2878147.png)

![8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2878148.png)

![11,13-dimethyl-4-propyl-N-(pyridin-2-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2878155.png)

![4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl methyl ether](/img/structure/B2878156.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2878157.png)

![[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2878158.png)

![1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine](/img/structure/B2878161.png)

![Tricyclo[7.1.1.02,7]undeca-2,4,6-triene-8-carboxylic acid](/img/structure/B2878163.png)

![2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2878164.png)